N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea
Overview
Description
N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a useful research compound. Its molecular formula is C24H33N3O2S2 and its molecular weight is 459.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.20141965 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Engineering
Thiourea derivatives, such as N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea, exhibit unique crystal structures. A study by Paisner, Zakharov, and Doxsee (2010) found that bis-thiourea derivatives demonstrate a highly conserved intramolecular hydrogen bonding pattern, creating a spiral-like structure. These structures have potential applications in crystal engineering and design (Paisner, Zakharov, & Doxsee, 2010).
Synthesis and Antihypertensive Evaluation
Ismail et al. (2021) describe the design and synthesis of new hybrids of thiourea derivatives with significant antihypertensive activity. These compounds were synthesized through a facile synthetic route and demonstrated bioavailability and compliance with Lipinski's rule of five (Ismail, El-Sayed, Rateb, & Ammar, 2021).
Anticonvulsant Activity
Thakur, Deshmukh, Jha, and Kumar (2017) explored the anticonvulsant activity of a series of urea/thiourea derivatives. Their research showed that certain compounds, especially those with chloro substitution, were effective in protecting against convulsions, indicating potential use in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Inhibitory Effects in Ophthalmology
Casini et al. (2000) found that thiourea derivatives, including those similar to this compound, can be potent inhibitors of carbonic anhydrase isozymes. These inhibitors demonstrated potential as topical intraocular pressure-lowering agents in ophthalmologic applications, particularly for glaucoma treatment (Casini, Scozzafava, Mincione, Menabuoni, Ilies, & Supuran, 2000).
Catalytic Properties
Russo and Lattanzi (2009) investigated the use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst for the oxidation of sulfides, demonstrating its efficacy and selectivity. This research suggests potential applications of similar thiourea compounds in catalysis (Russo & Lattanzi, 2009).
Scavenging Properties
Wasil et al. (1987) explored the scavenging properties of thiourea and its derivatives. They found that thiourea and dimethylthiourea are effective scavengers of hydroxyl radicals, suggesting their potential use in applications involving oxidative stress and radical-mediated damage (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).
Properties
IUPAC Name |
1-(4-butylphenyl)-3-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S2/c1-4-5-9-20-10-12-21(13-11-20)25-24(30)26-22-14-16-23(17-15-22)31(28,29)27-18(2)7-6-8-19(27)3/h10-19H,4-9H2,1-3H3,(H2,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBZRQPBOIZQER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3C(CCCC3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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